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Compound of Interest

Compound Name: Methyl 4-hydroxydecanoate

Cat. No.: B15278702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

Methyl 4-hydroxydecanoate. Due to the limited availability of published experimental spectra

for this specific compound, this document presents predicted data based on the analysis of its

structural features and comparison with isomeric and related compounds. It also outlines

comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and

characterization of this and similar molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 4-
hydroxydecanoate. These predictions are derived from established principles of organic

spectroscopy and data from similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.80 m 1H H-4

3.67 s 3H -OCH₃

~2.40 t 2H H-2

~1.60 - 1.70 m 2H H-3

~1.25 - 1.45 m 8H H-5, H-6, H-7, H-8

0.88 t 3H H-10

~2.0 (broad) s 1H -OH

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~174.5 C-1 (C=O)

~68.0 C-4 (-CHOH)

~51.5 -OCH₃

~38.0 C-3

~34.0 C-2

~31.8 C-8

~29.2 C-6

~25.5 C-5

~22.6 C-9

~14.1 C-10

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 (broad) Strong O-H stretch (hydroxyl)

2925, 2855 Strong C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)

~1170 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z Relative Intensity Assignment

187 Low [M - H₂O]⁺

171 Low [M - OCH₃]⁺

103 High
[CH(OH)CH₂COOCH₃]⁺

(McLafferty + 1)

87 Moderate
[CH₂=C(OH)OCH₃]⁺

(McLafferty rearrangement)

74 Moderate [CH₃OC(OH)=CH₂]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a compound

like Methyl 4-hydroxydecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Methyl 4-hydroxydecanoate sample

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
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5 mm NMR tubes

Pipettes

NMR Spectrometer (e.g., Bruker Avance 400 MHz)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-hydroxydecanoate in

about 0.6 mL of CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spinner turbine and place it in the spectrometer's

autosampler or manually insert it into the magnet.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.

Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16

ppm for ¹³C.

Integrate the peaks in the ¹H spectrum and pick the peaks for both spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

Methyl 4-hydroxydecanoate sample

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Solvent for cleaning (e.g., isopropanol)

Kimwipes

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be

automatically subtracted from the sample spectrum.

Sample Application: Place a small drop of the neat liquid Methyl 4-hydroxydecanoate
sample directly onto the ATR crystal.

Spectrum Acquisition:

Acquire the IR spectrum.

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and 16-32

scans.
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Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups (e.g.,

O-H, C-H, C=O, C-O).

Cleaning: Clean the ATR crystal thoroughly with isopropanol and a Kimwipe after the

measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Methyl 4-hydroxydecanoate sample

Gas Chromatograph-Mass Spectrometer (GC-MS)

Solvent (e.g., dichloromethane or ethyl acetate)

Vials for sample preparation

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent.

GC-MS Instrument Setup:

Set the GC oven temperature program (e.g., start at 50°C, hold for 1 minute, then ramp to

250°C at 10°C/min).

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

Set the mass spectrometer to electron ionization (EI) mode at 70 eV.

Set the mass scan range from m/z 40 to 400.
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Injection and Analysis:

Inject 1 µL of the sample solution into the GC.

The compound will be separated on the GC column and then enter the mass

spectrometer.

Data Analysis:

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to

Methyl 4-hydroxydecanoate.

Examine the mass spectrum of this peak to determine the molecular ion and the

fragmentation pattern.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

compound.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-hydroxydecanoate: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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